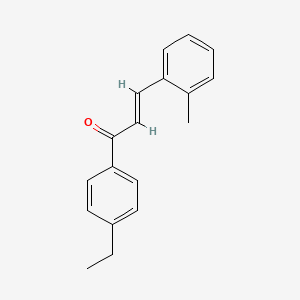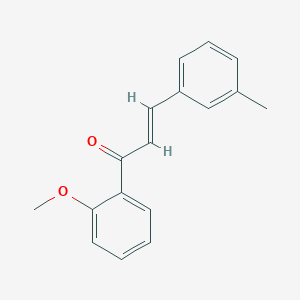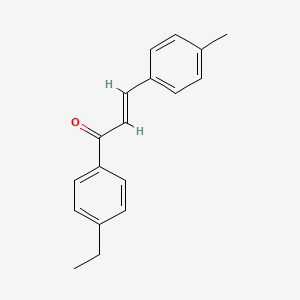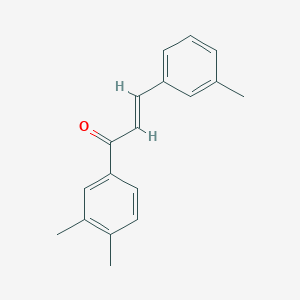
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as EMTPMP, is an organic compound belonging to the class of propenones. It is a colorless to pale yellow liquid with a molecular weight of 212.27 g/mol and a boiling point of 200-202°C. EMTPMP has been widely studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
科学的研究の応用
EMTPMP has a wide range of applications in scientific research. It is used as a precursor in the synthesis of other organic compounds, such as pyrrolidines, piperidines, and tetrahydrofurans. It is also used as a reagent in the synthesis of other compounds, such as quinolines, indoles, and thiophenes. In addition, EMTPMP has been used in the synthesis of peptide analogs, which are used in the study of protein-protein interactions.
作用機序
The mechanism of action of EMTPMP is not fully understood. However, it is believed to act as an alkylating agent, which means it can react with nucleophiles, such as amines and thiols, to form covalent bonds. It is also believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMTPMP are not well understood. However, it has been shown to have antifungal activity, as well as inhibit the growth of certain bacteria. In addition, EMTPMP has been shown to have some cytotoxic effects in human cell lines.
実験室実験の利点と制限
EMTPMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for organic synthesis. Additionally, it is relatively nontoxic, making it safe to handle in the lab. However, it is also a relatively unstable compound, making it difficult to store for long periods of time.
将来の方向性
There are several potential future directions for research involving EMTPMP. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug discovery and development. Additionally, research could be done to explore its potential as a reagent in organic synthesis. Finally, research could be done to explore its potential as a catalyst in various reactions.
合成法
EMTPMP can be synthesized by a variety of methods, including the Wittig reaction, the Claisen rearrangement, and the Knoevenagel condensation. The most common synthesis method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction produces an alkene and a phosphonium salt. The Claisen rearrangement involves the reaction of a β-keto ester with a base to form an alkene and an ester. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, to produce an α,β-unsaturated aldehyde or ketone.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-17(11-9-15)18(19)13-12-16-7-5-4-6-14(16)2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIQFOZENGJJHO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














